molecular formula C17H12F6N2O2S B13805569 (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid

(R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid

Cat. No.: B13805569
M. Wt: 422.3 g/mol
InChI Key: SRQDSNFQLLPHSD-CYBMUJFWSA-N
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Description

®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid typically involves the following steps:

    Formation of the thiourea derivative: This step involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative to form the thiourea moiety.

    Coupling with phenylacetic acid: The thiourea derivative is then coupled with ®-2-phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to modify the thiourea group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Modified thiourea derivatives.

    Substitution: Products with substituted trifluoromethyl groups.

Mechanism of Action

The mechanism of action of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity to targets by increasing the compound’s lipophilicity and stability . The thioureido moiety can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is unique due to the combination of its trifluoromethyl groups, thioureido moiety, and phenylacetic acid backbone. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C17H12F6N2O2S

Molecular Weight

422.3 g/mol

IUPAC Name

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-2-phenylacetic acid

InChI

InChI=1S/C17H12F6N2O2S/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(28)25-13(14(26)27)9-4-2-1-3-5-9/h1-8,13H,(H,26,27)(H2,24,25,28)/t13-/m1/s1

InChI Key

SRQDSNFQLLPHSD-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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